molecular formula C7H4BrFN2 B1440856 2-Amino-4-bromo-6-fluorobenzonitrile CAS No. 1279865-14-3

2-Amino-4-bromo-6-fluorobenzonitrile

Cat. No.: B1440856
CAS No.: 1279865-14-3
M. Wt: 215.02 g/mol
InChI Key: MIQCEWVIFALFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-bromo-6-fluorobenzonitrile is an organic compound with the molecular formula C₇H₄BrFN₂ and a molecular weight of 215.02 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, a fluorine atom, and a nitrile group attached to a benzene ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-4-bromo-6-fluorobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is used in the synthesis of quinazoline derivatives, which are known for their antimalarial and anticancer properties . The compound’s interactions with enzymes such as dihydrofolate reductase (DHFR) and proteins involved in cell signaling pathways are crucial for its biochemical activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been observed to affect the proliferation of cancer cells by inhibiting key enzymes involved in DNA synthesis . Additionally, the compound can modulate cell signaling pathways, leading to altered gene expression and metabolic changes. These effects are particularly relevant in the context of cancer treatment, where the compound’s ability to inhibit cell growth and induce apoptosis is of great interest.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The compound binds to the active sites of enzymes such as DHFR, preventing the formation of tetrahydrofolate, a crucial cofactor in DNA synthesis . This inhibition disrupts the replication of cancer cells, thereby exerting its anticancer effects. Additionally, the compound’s interaction with cell signaling proteins can lead to changes in gene expression, further contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard storage conditions, but its activity can degrade over time when exposed to light and air . Long-term studies have shown that the compound can maintain its inhibitory effects on cancer cells for extended periods, although its potency may decrease with prolonged exposure. These findings highlight the importance of proper storage and handling to preserve the compound’s efficacy.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings underscore the need for careful dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the synthesis of heterocyclic compounds. The compound interacts with enzymes such as cytochrome P450, which facilitate its metabolism and conversion into active metabolites . These metabolites can further participate in biochemical reactions, contributing to the compound’s overall activity. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects. The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, it can be found in the mitochondria, where it may affect mitochondrial function and energy production. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-bromo-6-fluorobenzonitrile can be synthesized through several methods. One common approach involves the bromination and fluorination of benzonitrile derivatives. For instance, 2,6-difluorobenzonitrile can be treated with ammonia to displace one of the activated fluorine atoms, resulting in the formation of 2-amino-6-fluorobenzonitrile . This intermediate can then undergo bromination to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-6-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, quinazolines, and other heterocyclic compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-6-fluorobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .

Properties

IUPAC Name

2-amino-4-bromo-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQCEWVIFALFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.0 g (22.9 mmol) 4-bromo-2,6-difluorobenzonitrile in 200 ml of a solution of NH3 in ethanol and heated in a pressure vessel to 90° C. for 20 h. After cooling to RT the solvent is evaporated and the residue taken up in water/DCM. The organic phase is separated, dried and evaporated.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-bromo-6-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-4-bromo-6-fluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-4-bromo-6-fluorobenzonitrile
Reactant of Route 4
2-Amino-4-bromo-6-fluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Amino-4-bromo-6-fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-4-bromo-6-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.